Aprikalimum Reduces Myocardial Infarct Size Without Hemodynamic Perturbation: A Differentiating Pharmacological Profile
In a direct head-to-head comparison using a canine model of ischemia/reperfusion, aprikalim (10 μg/kg + 0.1 μg/kg/min i.v.) reduced myocardial infarct size from 29.7% ± 3.5% (vehicle control) to 13.5% ± 2.8% of the area at risk (p < 0.05)—a 54.5% relative reduction—while producing no significant changes in heart rate, mean arterial blood pressure, or rate-pressure product [1]. This cardioprotection without systemic hemodynamic alteration distinguishes aprikalim mechanistically from many vasodilator KATP openers, and the protective effect was fully reversed by the KATP antagonist glibenclamide (1 mg/kg i.v.), confirming target specificity [1].
| Evidence Dimension | Myocardial infarct size reduction |
|---|---|
| Target Compound Data | Infarct size 13.5% ± 2.8% of area at risk; 54.5% reduction vs control |
| Comparator Or Baseline | Vehicle control: 29.7% ± 3.5% of area at risk |
| Quantified Difference | 16.2 percentage-point absolute reduction (p < 0.05) |
| Conditions | Barbital-anesthetized dogs; 90 min left circumflex coronary artery occlusion; 5 h reperfusion |
Why This Matters
This evidence establishes aprikalim as a KATP opener capable of direct myocardial protection decoupled from vasodilator-induced hemodynamic changes, a property critical for ischemia research where confounding blood pressure effects must be excluded.
- [1] Auchampach JA, Maruyama M, Cavero I, Gross GJ. The new K+ channel opener Aprikalim (RP 52891) reduces experimental infarct size in dogs in the absence of hemodynamic changes. J Pharmacol Exp Ther. 1991;259(3):961-967. View Source
